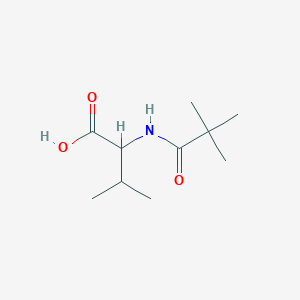

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid

Description

Alternative Chemical Designations and Synonyms

This compound is recognized under multiple synonyms across chemical databases and vendor catalogs (Table 1). These designations emphasize its structural features or its role as a modified amino acid derivative.

Table 1: Alternative Names and Synonyms

| Synonym | Source |

|---|---|

| Pivaloyl-DL-valine | PubChem |

| SCHEMBL9805189 | PubChem |

| QDA89171 | PubChem |

| 2-(2,2-Dimethylpropanoylamino)-3-methylbutanoic acid | MolCore |

| AKSci 6037CR | AKSci |

The term pivaloyl-DL-valine highlights the compound’s relationship to valine, where the pivaloyl group replaces the amino group’s hydrogen. Vendor-specific codes (e.g., AKSci 6037CR) are used for commercial identification.

Registry Numbers and Database Identifiers

The compound is cataloged in major chemical databases under the identifiers listed in Table 2.

Table 2: Registry Numbers and Database Entries

| Identifier Type | Number/Code | Source |

|---|---|---|

| CAS Registry | 90891-71-7 | PubChem , AKSci , MolCore |

| PubChem CID | 10198115 | PubChem |

| ChemSpider ID | Not widely indexed | — |

The CAS Registry Number 90891-71-7 is universally recognized across suppliers and academic sources. PubChem’s entry (CID 10198115) provides comprehensive structural and physicochemical data, including SMILES (CC(C)C(C(=O)O)NC(=O)C(C)(C)C ) and InChIKey (OXLOTCJAYCHDBD-UHFFFAOYSA-N ). While ChemSpider does not list a dedicated entry, the compound’s data are accessible via PubChem and vendor platforms like MolCore.

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOTCJAYCHDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid typically involves the reaction of 2,2-dimethylpropanoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Dimethylpropanamido)benzoic acid

- 2,2-Dimethylpropanamido)pyridine

- 2,2-Dimethylpropanamido)ethanol

Uniqueness

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties Its combination of a propanamide group with a butanoic acid moiety makes it versatile for various chemical reactions and applications

Biological Activity

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid is a compound of interest in pharmacological research due to its potential biological activities. Understanding its effects on various biochemical pathways can provide insights into its therapeutic applications, particularly in cancer treatment. This article synthesizes available data on the biological activity of this compound, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 171.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

Research indicates that 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : It has been noted to affect specific enzyme pathways, potentially leading to therapeutic effects.

Anticancer Activity

A study investigated the inhibitory effects of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | |

| HeLa | 10.0 |

The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it may target:

- NIMA-related kinases (NEKs) : These kinases are implicated in cell cycle regulation and have been shown to be overexpressed in various cancers.

Computational Studies

In silico investigations using molecular docking studies have revealed that 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid interacts favorably with several protein targets involved in cancer progression:

- Target Proteins : NEK7, NEK9, TP53, NF-κB.

- Binding Affinity : High binding affinity suggests potential for effective inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.